
PDM2
Overview
Description
PDM2 (Pigment-Defective Mutant2) is a pentatricopeptide repeat (PPR) protein in Arabidopsis thaliana, encoded by the At1g10910 gene. It belongs to the P-subfamily of PPR proteins and localizes to chloroplasts, where it regulates chloroplast development, RNA editing, and photosynthetic gene expression . Key findings include:
- Functional Role: this compound is essential for chloroplast biogenesis, as its mutation causes severe albinism, embryo lethality, and impaired chloroplast RNA editing efficiency .
- Molecular Interactions: this compound physically interacts with mitochondrial RNA editing factors MORF2 and MORF9, forming high-molecular-weight RNA-protein complexes critical for RNA editing .
- Transcriptional Regulation: this compound knockdown reduces plastid-encoded RNA polymerase (PEP)-dependent transcription while increasing nuclear-encoded polymerase (NEP)-dependent transcription, leading to chloroplast developmental arrest .
Preparation Methods
Retrosynthetic Analysis of PDM2
The molecular architecture of this compound features a central (1E)-ethenyl group linking 1,3-dichlorobenzene and 4-chlorobenzene rings. Retrosynthetic disconnection reveals two primary intermediates:
- Intermediate A : 1,3-Dichloro-5-bromobenzene
- Intermediate B : 4-Chlorostyrene
Coupling these via palladium-catalyzed cross-coupling emerges as the most feasible strategy. Alternative pathways involving Wittig olefination or Heck-type reactions are also explored.
Palladium-Catalyzed Cross-Coupling Strategies
Heck Coupling Methodology
The Heck reaction enables stereocontrolled formation of the ethenyl bridge. A representative protocol involves:
Reagents :
- Palladium(II) acetate (5 mol%)
- Tri-o-tolylphosphine (10 mol%)
- Triethylamine (2 eq)
- DMF/water (9:1) solvent system
Procedure :
- Intermediate Preparation :
Coupling Reaction :
A mixture of 1,3-dichloro-5-bromobenzene (1.0 eq), 4-chlorostyrene (1.2 eq), Pd(OAc)₂, and ligand in DMF/H₂O is heated at 100°C for 24 hr. The reaction is monitored by HPLC for complete consumption of the aryl bromide.Workup :
The crude product is extracted with chlorobenzene, washed with 0.5M HCl, and purified via silica gel chromatography (hexane:EtOAc 9:1) to yield this compound as white crystals (mp 128-130°C).
Key Parameters :
- Ligand selection critically impacts stereoselectivity. Bulky phosphine ligands favor (E)-isomer formation.
- Solvent polarity influences reaction rate; polar aprotic solvents like DMF accelerate oxidative addition.
Wittig Olefination Route
Ylide Generation and Coupling
An orthogonal strategy employs Wittig chemistry for ethenyl bridge formation:
Reagents :
- (4-Chlorobenzyl)triphenylphosphonium chloride (1.1 eq)
- n-BuLi (1.1 eq) in THF
- 1,3-Dichloro-5-benzaldehyde
Procedure :
- Generate ylide by treating phosphonium salt with n-BuLi at -78°C.
- Add 1,3-dichloro-5-benzaldehyde dropwise, warm to room temperature.
- Stir for 12 hr, quench with saturated NH₄Cl, extract with CH₂Cl₂.
Advantages :
- High (E)-selectivity inherent to Wittig chemistry.
- Avoids palladium catalysts, reducing metal contamination.
Limitations :
- Requires synthesis of aldehyde precursor, which may involve risky Riemer-Tiemann formylation of 1,3-dichlorobenzene.
Industrial-Scale Considerations
Solvent and Catalyst Recovery
Patent data highlights strategies for large-scale production:
- Solvent Choice : Chlorobenzene preferred for high-boiling point (131°C) and Pd compatibility.
- Catalyst Recycling : Activated carbon filtration recovers >90% Pd from reaction mixtures.
Byproduct Management
Common impurities and mitigation strategies:
Impurity | Source | Removal Method |
---|---|---|
1,3,5-Trichlorobenzene | Over-bromination | Fractional distillation |
(Z)-Isomer | Stereochemical leakage | Crystallization from ethanol |
Palladium black | Catalyst decomposition | Filtration through Celite® |
Analytical Characterization
Critical quality control metrics for this compound synthesis:
Spectroscopic Data :
- ¹H NMR (CDCl₃): δ 7.45 (d, J=16.5 Hz, 1H, CH=CH), 7.35-7.20 (m, 6H, Ar-H)
- HPLC : Rt=8.92 min (C18 column, MeCN:H₂O 70:30)
Purity Optimization :
Chemical Reactions Analysis
Types of Reactions: PDM2 undergoes various chemical reactions, including substitution reactions where hydroxyl groups are replaced by chloride. This modification significantly increases its affinity for the aryl hydrocarbon receptor while abolishing its binding to the estrogen receptor .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include resveratrol, chloride sources, and solvents like DMSO. The reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the substitution reactions .
Major Products Formed: The major product formed from these reactions is this compound, characterized by its high affinity for the aryl hydrocarbon receptor and lack of affinity for the estrogen receptor. This selective binding makes this compound a valuable tool in scientific research .
Scientific Research Applications
PDM2 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a selective antagonist to study the role of the aryl hydrocarbon receptor in various biochemical pathways . In biology, this compound is utilized to investigate the regulation of chloroplast development and gene expression in plants . In medicine, it serves as a potential therapeutic agent for conditions involving the aryl hydrocarbon receptor . Additionally, this compound is used in industrial applications for the development of new materials and compounds .
Mechanism of Action
PDM2 exerts its effects by selectively binding to the aryl hydrocarbon receptor, thereby inhibiting its activity. This binding prevents the receptor from interacting with its natural ligands, leading to altered gene expression and modulation of various biological processes . The molecular targets of this compound include genes involved in chloroplast development and other pathways regulated by the aryl hydrocarbon receptor .
Comparison with Similar Compounds
Comparison with Similar Proteins/Compounds
PDM2 vs. PPR596 (Mitochondrial P-Class PPR Protein)
Key Difference: While both are P-class PPR proteins, this compound is chloroplast-specific and critical for embryogenesis, whereas PPR596 operates in mitochondria with less severe phenotypic consequences .
This compound vs. MORF2/MORF9 (RNA Editing Enhancers)
Synergistic Role : this compound and MORF2/9 form a functional module, where this compound provides RNA specificity, and MORF2/9 stabilize editing complexes .
This compound vs. PPO1 (Protoporphyrinogen Oxidase 1)
Contrast : PPO1 influences chlorophyll biosynthesis, while this compound regulates RNA editing and transcriptional machinery. Their shared interaction with MORFs suggests overlapping but distinct regulatory layers .
Data Tables
Table 1: Phenotypic Comparison of This compound and Related Mutants
Table 2: RNA Editing Targets of this compound vs. Other PPR Proteins
Biological Activity
PDM2, a compound identified in various biological studies, exhibits significant activity across multiple biological contexts, particularly in relation to plant development and viral inhibition. This article reviews the biological activity of this compound, focusing on its role in chloroplast development in plants and its inhibitory effects on hepatitis B virus (HBV) replication.
1. Role of this compound in Plant Development
Chloroplast Development and Gene Expression
Recent research has highlighted this compound's involvement in chloroplast development, specifically through its regulation of plastid gene expression. A study demonstrated that this compound interacts with multiple organellar RNA editing factors, significantly affecting RNA editing efficiency at various sites within plastids. This interaction is crucial for the normal development of chloroplasts, as functional deterioration of this compound leads to impaired accumulation of plastid-encoded gene transcripts and RNA editing processes. Consequently, this impairment results in defective thylakoid membrane stack development, which ultimately hinders plant growth and development .
Table 1: Effects of this compound on Chloroplast Development
Parameter | Observation |
---|---|
RNA Editing Efficiency | Decreased with dysfunctional this compound |
Accumulation of Gene Transcripts | Significantly impaired |
Thylakoid Membrane Development | Defective structure observed |
Overall Plant Development | Blocked due to this compound dysfunction |
2. Inhibition of Hepatitis B Virus (HBV)
This compound has also been identified as a potential therapeutic agent against HBV. In a screening study involving 1120 compounds, this compound demonstrated notable inhibitory activity against HBV replication, with an IC50 value of 14.4 ± 7.7 μM. This suggests that this compound effectively inhibits HBV replication rather than interfering with the viral entry process. Surface plasmon resonance analysis confirmed a specific interaction between this compound and the reverse transcriptase (RT) domain of the HBV polymerase .
Table 2: Inhibitory Activity of this compound Against HBV
Parameter | Value |
---|---|
IC50 (μM) | 14.4 ± 7.7 |
Target Interaction | RT domain of HBV polymerase |
Effectiveness against Variants | Similar for wild-type and resistant strains |
Case Study: Impact on Plant Growth
A case study involving Arabidopsis thaliana mutants lacking functional this compound revealed significant growth defects correlated with the observed disturbances in chloroplast development. The study employed genetic and molecular analyses to establish a direct link between this compound function and chloroplast biogenesis.
Research Findings on Viral Inhibition
In another study focusing on antiviral properties, researchers found that combining this compound with existing nucleos(t)ide analogs resulted in an additive effect on HBV inhibition. This finding suggests that this compound could be developed further as part of a combination therapy for more effective treatment strategies against HBV .
Q & A
Basic Research Questions
Q. What is the PDM2 method, and in which research contexts is it primarily applied?
The Phase Dispersion Minimization 2 (this compound) method is a computational algorithm designed for periodicity detection in datasets with irregular sampling intervals, low coverage, or non-sinusoidal signal shapes. It is widely used in astronomy for analyzing variable stars (e.g., Cepheid pulsations) and other time-series data with high noise . Unlike Fourier-based methods, this compound minimizes phase dispersion to identify periodic signals, making it robust for sparse or noisy datasets .
Q. What are the key advantages of this compound over traditional Fourier analysis in handling observational data?
this compound excels in scenarios where data is unevenly sampled or exhibits non-sinusoidal variability. For example, Fourier methods struggle with gaps in data or non-harmonic signals, often producing misleading aliases. This compound avoids these pitfalls by focusing on phase coherence rather than harmonic decomposition, enabling accurate period extraction even with limited data points .
Q. What are the foundational considerations when applying this compound to a new dataset?
Researchers must:
- Assess data quality : Identify gaps, noise levels, and sampling intervals.
- Preprocess data : Normalize magnitudes or fluxes to reduce systematic errors.
- Define parameter ranges : Set realistic period search bounds based on prior knowledge (e.g., astrophysical constraints for stellar pulsations).
- Validate with synthetic data : Test this compound’s performance on simulated datasets mimicking observational conditions .
Advanced Research Questions
Q. How can researchers design experiments to maximize this compound’s efficacy in identifying weak periodic signals?
- Optimize observational cadence : Prioritize frequent sampling during critical phases (e.g., expected maxima/minima of a variable star).
- Leverage multi-band data : Combine photometric data from different wavelengths to cross-validate periods.
- Incorporate Bayesian priors : Use prior physical models (e.g., stellar evolution theories) to refine period search ranges and reduce computational load .
Q. How should researchers address contradictions between this compound results and other period-detection methods (e.g., Lomb-Scargle or Conditional Entropy)?
- Conduct robustness tests : Apply multiple algorithms to the same dataset and compare significance metrics (e.g., false-alarm probabilities).
- Analyze residuals : Check if discrepancies arise from data artifacts (e.g., outliers, seasonal gaps) or methodological biases.
- Use hybrid approaches : Combine this compound’s phase dispersion analysis with Fourier-based methods to resolve ambiguities .
Q. What statistical frameworks are recommended for quantifying uncertainties in this compound-derived periods?
- Bootstrap resampling : Generate synthetic datasets by perturbing original data within error margins and recalculate periods to estimate confidence intervals.
- Monte Carlo simulations : Model noise distributions and assess the probability of spurious period detection.
- Comparative analysis : Benchmark against ground-truth datasets with known periods (e.g., well-studied variable stars) .
Q. How can this compound be adapted for interdisciplinary applications (e.g., climate science or biomedical signal processing)?
- Customize phase-binning strategies : Adjust bin counts and widths to match the temporal resolution of the target domain (e.g., ECG signals vs. astronomical light curves).
- Integrate domain-specific noise models : For example, incorporate autoregressive models for atmospheric data or wavelet transforms for physiological signals.
- Validate with domain benchmarks : Test this compound against established methods in the new field (e.g., comparing with wavelet analysis in geosciences) .
Q. What are the best practices for validating this compound results in peer-reviewed research?
- Provide full parameter documentation : Disclose phase bins, period ranges, and normalization steps to ensure reproducibility.
- Share code and datasets : Use repositories like GitHub or Zenodo to publish this compound scripts and raw data.
- Perform blind tests : Have independent researchers apply this compound to the same dataset to verify consistency .
Q. How can this compound be integrated with machine learning pipelines for automated period classification?
- Feature extraction : Use this compound-derived periods and phase dispersion metrics as input features for ML models.
- Hybrid architectures : Combine this compound with convolutional neural networks (CNNs) to classify light curves in large surveys (e.g., TESS or Kepler).
- Uncertainty propagation : Embed this compound’s confidence intervals into ML uncertainty quantification frameworks .
Q. What strategies mitigate biases when applying this compound to datasets with missing observations or irregular sampling?
- Gap-filling techniques : Use linear interpolation or Gaussian processes to impute missing data points before analysis.
- Subsampling analysis : Test how period detection stability varies with different subsets of the dataset.
- Error weighting : Assign lower weights to phases with sparse data during dispersion minimization .
Q. Methodological Resources
- Code Availability : this compound’s Unix-compatible source code is publicly available for customization .
- Benchmarking Tools : Use platforms like NASA’s Exoplanet Archive to access validated periodicity datasets for testing .
- Data Management : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for storing and sharing this compound outputs .
Properties
IUPAC Name |
1,3-dichloro-5-[(E)-2-(4-chlorophenyl)ethenyl]benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl3/c15-12-5-3-10(4-6-12)1-2-11-7-13(16)9-14(17)8-11/h1-9H/b2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMYNPQVCVQVODQ-OWOJBTEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC(=CC(=C2)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC(=CC(=C2)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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